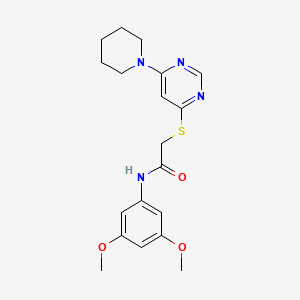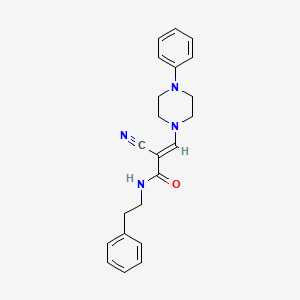
(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a piperazine ring, and a cyano group. These groups could potentially engage in various non-covalent interactions, including pi-stacking and hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyano group, which is a strong electron-withdrawing group. The phenyl and piperazine rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase its polarity, while the phenyl and piperazine rings could contribute to its lipophilicity .Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- Khalifa, Al-Omar, and Ali (2017) synthesized novel (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N'-[1-(pyren-3-yl)]acrylohydrazides and benzochromenone-2-carbohydrazide derivatives. These compounds were analyzed using elemental and spectroscopic methods, indicating potential for chemical synthesis applications (Khalifa, Al-Omar, & Ali, 2017).
Antitumor Activity :
- Fahim, Elshikh, and Darwish (2019) conducted a study that showed selected synthesized compounds with structures related to (E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide demonstrating significant in vitro antitumor activity against HepG2 cell line. This highlights the potential use in cancer research and therapy (Fahim, Elshikh, & Darwish, 2019).
Corrosion Inhibition :
- Research by Abu-Rayyan et al. (2022) explored the impact of similar acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This study suggests possible applications of these compounds in material science and corrosion prevention (Abu-Rayyan et al., 2022).
Molecular Engineering for Solar Cell Applications :
- Kim et al. (2006) engineered novel organic sensitizers for solar cells that included structures similar to the specified acrylamide. This research contributes to the development of renewable energy technologies (Kim et al., 2006).
Mechanofluorochromic Properties :
- Song et al. (2015) studied 3-aryl-2-cyano acrylamide derivatives, which showed distinct optical properties due to their different stacking modes. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Song et al., 2015).
Chiral Stationary Phases in Chromatography :
- Tian et al. (2010) synthesized enantiopure acrylamide derivatives for use as chiral stationary phases in chromatography. This demonstrates the compound's relevance in analytical chemistry, particularly in the separation of enantiomers (Tian et al., 2010).
Future Directions
properties
IUPAC Name |
(E)-2-cyano-N-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c23-17-20(22(27)24-12-11-19-7-3-1-4-8-19)18-25-13-15-26(16-14-25)21-9-5-2-6-10-21/h1-10,18H,11-16H2,(H,24,27)/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOIMLMWDNCTLN-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-phenethyl-3-(4-phenylpiperazin-1-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


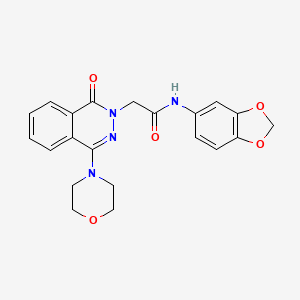
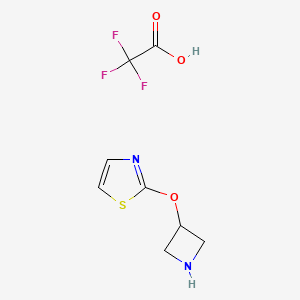
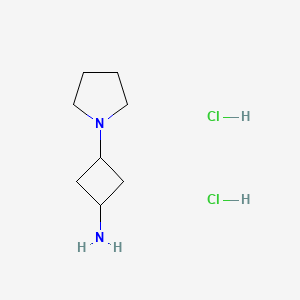
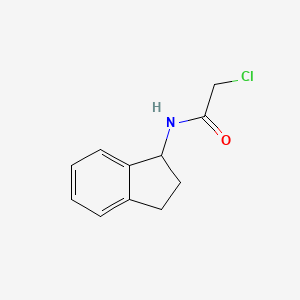
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
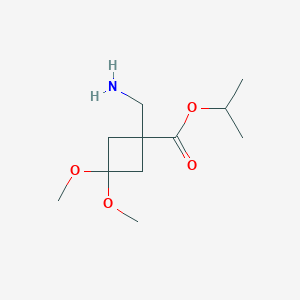
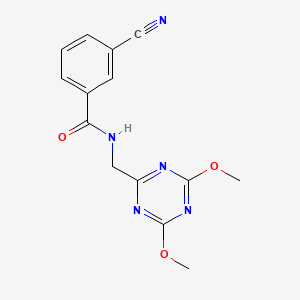
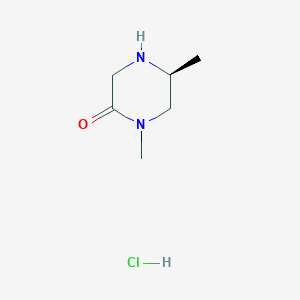
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
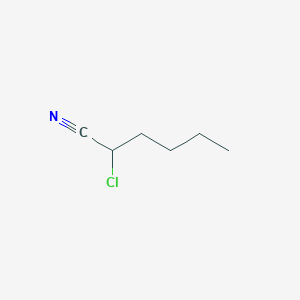
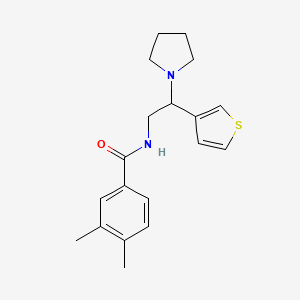
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
